molecular formula C20H20N2O3 B13888541 Benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate

Benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate

Cat. No.: B13888541
M. Wt: 336.4 g/mol
InChI Key: BZJMZBWXSOMVDR-UHFFFAOYSA-N
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Description

Benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable reagents.

    Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzofuran core.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the benzofuran ring to a dihydrobenzofuran.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the benzofuran or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction may produce benzyl 5-piperazin-1-yl-1-dihydrobenzofuran-2-carboxylate.

Scientific Research Applications

Benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with neurotransmitter receptors, while the benzofuran core may interact with enzymes or other proteins. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate: Similar structure but with an ethyl ester group instead of a benzyl ester.

    5-(1-Piperazinyl)-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

benzyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C20H20N2O3/c23-20(24-14-15-4-2-1-3-5-15)19-13-16-12-17(6-7-18(16)25-19)22-10-8-21-9-11-22/h1-7,12-13,21H,8-11,14H2

InChI Key

BZJMZBWXSOMVDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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